molecular formula C10H17N3O2 B15327245 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B15327245
M. Wt: 211.26 g/mol
InChI Key: YDVKXMRIOAEBFJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazolyl group substituted at the 3 and 5 positions with methyl groups and an ethylamino group attached to the propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the 3 and 5 Positions: The pyrazole core is then methylated at the 3 and 5 positions using appropriate methylating agents such as methyl iodide.

  • Introduction of the Ethylamino Group: The ethylamino group is introduced through nucleophilic substitution reactions involving ethylamine.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the pyrazole ring or the ethylamino group.

  • Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazole derivatives and ethylamine derivatives.

  • Substitution Products: Various substituted pyrazoles and amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid: Lacks the ethylamino group.

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropanoic acid: Contains a methyl group instead of the ethylamino group.

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: Features an amino group instead of the carboxylic acid moiety.

Uniqueness: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is unique due to its combination of the pyrazole ring, methyl groups, and ethylamino group attached to the propanoic acid moiety. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15)6-13-8(3)5-7(2)12-13/h5,9,11H,4,6H2,1-3H3,(H,14,15)

InChI Key

YDVKXMRIOAEBFJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=CC(=N1)C)C)C(=O)O

Origin of Product

United States

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